Tetrakis(pyrrolidino)diborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hydrogen Storage:

One area of interest is its potential role in hydrogen storage. Hydrogen is a clean-burning fuel, but storing it in a safe and efficient way remains a challenge. Tetrakis(pyrrolidino)diborane can reversibly react with hydrogen, offering a possible solution for hydrogen storage.

Researchers are investigating the compound's ability to absorb and release hydrogen under specific conditions. Source: Chemical Engineering News "Boron Compounds for Hydrogen Storage":

Organic Synthesis:

Tetrakis(pyrrolidino)diborane's ability to form bonds with carbon makes it a potential reagent in organic synthesis. Researchers are exploring its use in creating complex organic molecules with specific properties.

The compound's reactivity with various organic functional groups is under study to determine its suitability for different synthetic applications. Source: ScienceDirect "Tetrakis(dimethylamino)diborane as a reducing agent in organic synthesis":

Material Science Applications:

The unique bonding properties of tetrakis(pyrrolidino)diborane have led to research on its potential applications in material science. Scientists are investigating its use in the development of new materials with specific electronic or structural properties.

For example, researchers are exploring the use of tetrakis(pyrrolidino)diborane in the synthesis of boron-based polymers with desired characteristics. Source: Royal Society of Chemistry "Recent advances in the chemistry of N-heterocyclic carbenes":

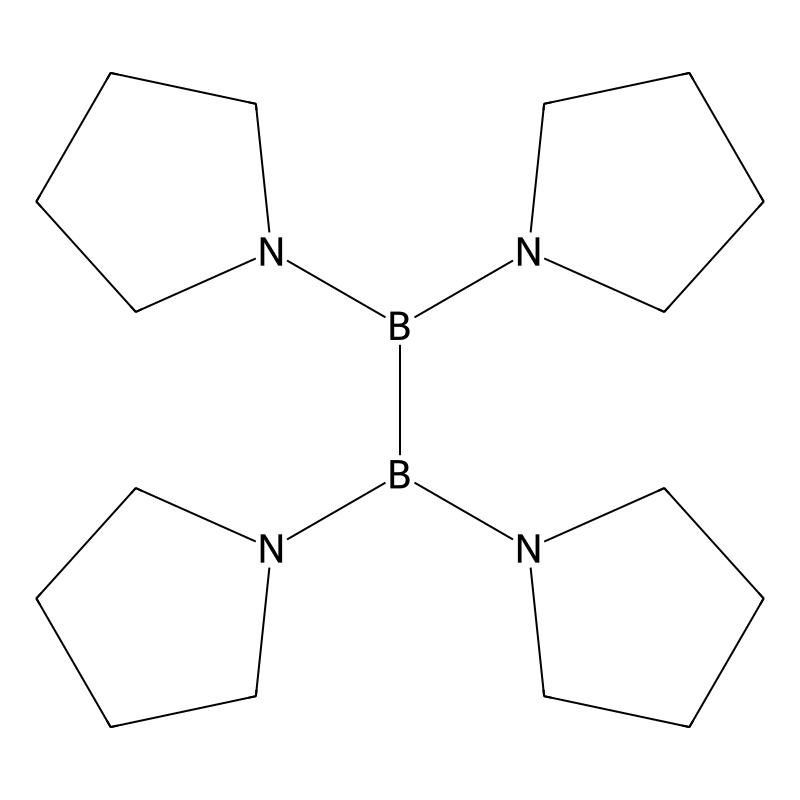

Tetrakis(pyrrolidino)diborane is a boron-containing compound with the molecular formula and a molecular weight of 302.07 g/mol. It consists of two boron atoms bonded to four pyrrolidine rings, which are five-membered nitrogen-containing heterocycles. This compound is notable for its unique structure and potential applications in various fields, including organic synthesis and materials science. The presence of nitrogen in the pyrrolidine rings enhances its reactivity and solubility in organic solvents, making it a valuable reagent in

- Addition Reactions: It reacts with alkenes and alkynes to form organoboron compounds through insertion reactions.

- Transamination: The compound can react with amines, leading to the formation of new boron-nitrogen compounds.

- Halogenation: It can react with halogens, such as bromine, to yield halogenated derivatives like dibromodiboranes .

These reactions highlight its versatility as a reagent in organic synthesis.

While tetrakis(pyrrolidino)diborane has not been extensively studied for biological activity, similar boron compounds have shown potential therapeutic effects. Boron-containing compounds are known for their anti-cancer properties and ability to modulate biological pathways. Research into the biological implications of tetrakis(pyrrolidino)diborane may reveal novel applications in medicinal chemistry.

Tetrakis(pyrrolidino)diborane can be synthesized through several methods:

- From Bis(pyrrolidino)bromoborane: A common method involves reacting bis(pyrrolidino)bromoborane with sodium in toluene under inert conditions at elevated temperatures (105-110 °C). This reaction yields tetrakis(pyrrolidino)diborane with a reported yield of approximately 71% .

- Alternative Synthesis Routes: Other methods may involve different boron precursors or solvents, but the aforementioned route is the most documented and efficient .

Tetrakis(pyrrolidino)diborane has several applications:

- Organic Synthesis: It serves as a reagent for the synthesis of organoboron compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

- Catalysis: Due to its ability to activate multiple bonds, it can be utilized in catalytic processes.

- Materials Science: Its unique properties may be exploited in developing new materials with specific electronic or optical characteristics.

Interaction studies involving tetrakis(pyrrolidino)diborane primarily focus on its reactivity with other organic substrates. The compound's ability to form stable adducts with various nucleophiles has been documented, indicating potential pathways for synthesizing complex organic molecules. Additionally, studies on its interactions with metal catalysts could reveal insights into its role as a co-catalyst or promoter in various reactions .

Several compounds share structural similarities with tetrakis(pyrrolidino)diborane, including:

Tetrakis(pyrrolidino)diborane is unique due to its pyrrolidine rings, which enhance solubility and reactivity compared to other diboranes. Its specific interactions and applications make it an interesting subject for further research in both organic chemistry and materials science.

The development of diboron(4) compounds began with the discovery of diboron tetrachloride (B₂Cl₄) in the early 20th century, though its practical utility was limited by extreme moisture sensitivity and challenging synthesis. Breakthroughs in the 1960s–1980s introduced stabilized derivatives such as bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂), which offered improved air stability and reactivity. These advances laid the groundwork for tetracoordinate diboron reagents, where ligand design became critical for modulating reactivity.

A pivotal shift occurred with the synthesis of tetrakis(dimethylamino)diboron (B₂(NMe₂)₄) in the 1960s, demonstrating that nitrogen-based ligands could stabilize diboron cores while enabling transamination reactions. This discovery catalyzed interest in aminodiboron compounds, culminating in the development of tetrakis(pyrrolidino)diborane in the 1990s. Its pyrrolidine ligands, with their five-membered ring structure, provided enhanced steric protection and electronic donation compared to acyclic amines, reducing decomposition pathways.

Positional Significance of Tetrakis(pyrrolidino)diborane in Diboron Chemistry

Synthetic Advantages

Tetrakis(pyrrolidino)diborane exhibits distinct advantages over other diboron(4) reagents:

- Thermal Stability: The rigidity of pyrrolidine ligands minimizes ligand dissociation, allowing reactions at elevated temperatures (up to 80°C).

- Controlled Reactivity: The electron-donating nature of pyrrolidine moderates the electrophilicity of boron centers, enabling selective transformations without over-reactivity.

- Solubility: Unlike hydrophobic B₂pin₂, tetrakis(pyrrolidino)diborane dissolves readily in polar aprotic solvents (e.g., DMF, THF), broadening its compatibility with diverse substrates.

Key Applications

For instance, in platinum-catalyzed alkyne diboration, tetrakis(pyrrolidino)diborane reacts with terminal alkynes to yield cis-1,2-diborylated alkenes with >95% stereoselectivity. This contrasts with B₂pin₂, which often requires harsher conditions and yields mixed stereochemistry.

Electronic and Structural Insights

The compound’s tetrahedral geometry, confirmed by X-ray crystallography, features a B–B bond length of 1.68 Å, slightly shorter than B₂pin₂ (1.72 Å), indicative of stronger π-backdonation from nitrogen lone pairs. Nuclear magnetic resonance (NMR) studies reveal a downfield-shifted ¹¹B signal at δ 34.55 ppm, characteristic of tetracoordinate boron centers with N→B dative bonds.

Transamination Strategies for Ligand Exchange Reactions

Transamination reactions involving tetrakis(pyrrolidino)diborane enable the substitution of pyrrolidino ligands with alternative nitrogen-based groups, providing access to diverse diborane(4) derivatives. A notable example involves the reaction of tetrakis(pyrrolidino)diborane with primary or secondary amines, which displaces pyrrolidine ligands via nucleophilic attack at boron centers. For instance, treatment with dimethylamine at elevated temperatures (80–100°C) in toluene yields tetrakis(dimethylamino)diborane, a compound with enhanced Lewis acidity due to reduced steric hindrance .

Mechanistic studies suggest that transamination proceeds through a stepwise ligand-exchange process. In reactions with bulky amines such as 2,6-diisopropylaniline, only two pyrrolidino groups are replaced, forming mixed-ligand diboranes. This selectivity arises from steric constraints that limit full substitution [5]. The reaction’s progress can be monitored via nuclear magnetic resonance (NMR) spectroscopy, where the disappearance of pyrrolidine proton signals (δ 1.7–1.9 ppm) correlates with new amine resonances [2].

A recent innovation involves using ammonium salts as transamination agents. For example, reacting tetrakis(pyrrolidino)diborane with ammonium triflate in dichloromethane replaces pyrrolidino ligands with triflate groups, generating ditriflato-diborane intermediates. These intermediates serve as precursors for further functionalization, as the triflate groups exhibit high leaving-group ability [5].

Metal-Mediated Dehydrocoupling Approaches

Metal-mediated dehydrocoupling offers a robust route for synthesizing unsymmetrical diboranes. Sodium metal in toluene has been employed to facilitate the coupling of bis(tetrahydropyrrole) boron bromide with chlorocyclopentane. Under inert conditions at 105–110°C, sodium reduces the boron bromide precursor, enabling B–B bond formation. This method achieves a 71% yield of the coupled product, as confirmed by gas chromatography (GC) analysis [1].

The reaction mechanism involves initial dissolution of sodium in toluene, followed by rapid stirring to maintain a homogeneous mixture. Adding bis(tetrahydropyrrole) boron bromide induces a dark blue coloration, indicative of intermediate radical species. Subsequent addition of chlorocyclopentane triggers nucleophilic displacement, culminating in B–C bond formation. Isolation of the product requires fractional distillation under reduced pressure and recrystallization in n-heptane at –20°C [1].

Alternative metal catalysts, such as tungsten carbonyl complexes, have also been explored. Reaction of tetrakis(pyrrolidino)diborane with K[η⁵-(C₅H₅)W(CO)₃] in tetrahydrofuran (THF) yields tungsten-bound diborane adducts. These complexes exhibit unique electronic properties due to metal-to-boron charge transfer, as evidenced by shifts in infrared (IR) carbonyl stretching frequencies (Δν = 40–60 cm⁻¹) [2].

Halogenation Pathways for Functionalized Diboron Intermediates

Halogenation of tetrakis(pyrrolidino)diborane provides access to electrophilic diboron intermediates essential for cross-coupling reactions. Treatment with chlorine gas in dichloromethane at 0°C selectively replaces two pyrrolidino ligands, forming dichloro-diborane derivatives. Excess chlorine leads to full substitution, but the tetrahalogenated product is prone to hydrolysis, necessitating strict anhydrous conditions .

Bromination follows a similar pathway but requires milder reagents. Using boron tribromide (BBr₃) in hexane at room temperature replaces pyrrolidino groups with bromine atoms. The reaction’s stoichiometry controls the degree of substitution: a 1:2 molar ratio of diborane to BBr₃ yields dibromo-diborane, while a 1:4 ratio produces tetrabromo-diborane. The dibromo derivative exhibits superior stability and serves as a precursor for Suzuki–Miyaura couplings [5].

Iodination remains challenging due to the weak B–I bond. However, recent work demonstrates that combining tetrakis(pyrrolidino)diborane with iodine monochloride (ICl) in diethyl ether generates mixed halogenated species. These intermediates undergo facile ligand exchange with Grignard reagents, enabling the synthesis of alkyl- and aryl-substituted diboranes [3].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive